[3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone
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Overview
Description
[3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring and a piperidine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the triazole and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include various alkylating agents, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to proceed efficiently. For example, oxidation reactions might be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and can be used in various organic synthesis reactions.
Biology
In biological research, [3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic effects are explored in medicine. It could be developed into pharmaceuticals for treating various diseases, depending on its biological activity and safety profile.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of [3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine moiety can enhance the compound’s binding affinity and specificity, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- [2-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone
- [3-Methyl-4-[(1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone
- [3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(4-methylpiperidin-1-yl)methanone
Uniqueness
Compared to similar compounds, [3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both the triazole and piperidine rings in its structure provides a unique combination of properties that can be exploited in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O/c1-13-5-4-8-23(11-13)18(24)15-6-7-16(14(2)9-15)19-10-17-20-12-21-22(17)3/h6-7,9,12-13,19H,4-5,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUHWYSAQKYUQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=C(C=C2)NCC3=NC=NN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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